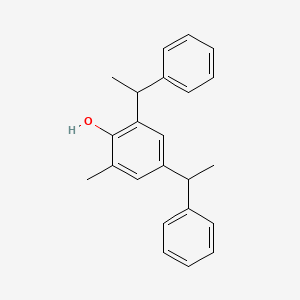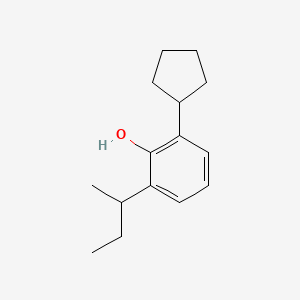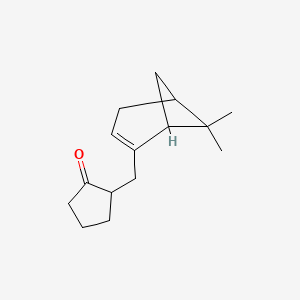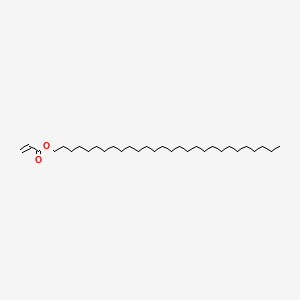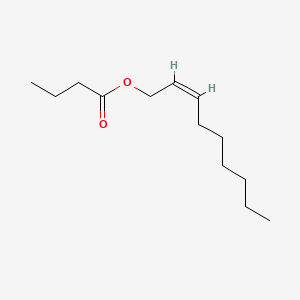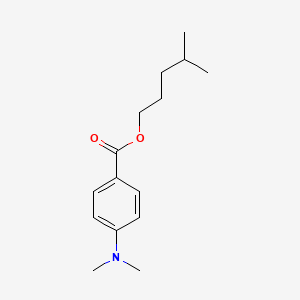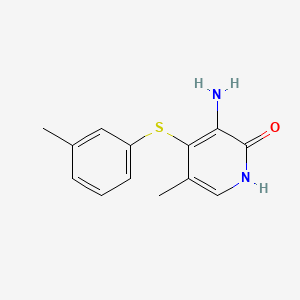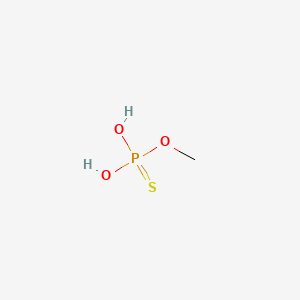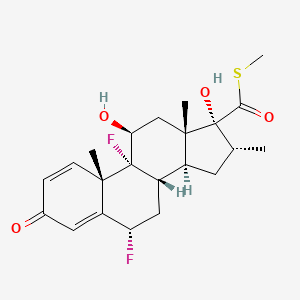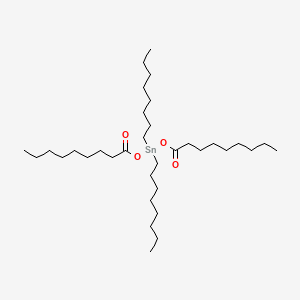
Bis(nonanoyloxy)dioctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(nonanoyloxy)dioctylstannane is an organotin compound with the molecular formula C34H68O4Sn and a molecular weight of 659.6 g/mol It is characterized by the presence of two nonanoyloxy groups and two dioctyl groups attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(nonanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with nonanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Dioctyltin oxide+2Nonanoic acid→this compound+Water
The reaction mixture is heated to around 150°C for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained in high purity through advanced purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(nonanoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The nonanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Tin oxides, carboxylic acids.
Reduction: Dioctyltin derivatives.
Substitution: Various organotin compounds with different functional groups.
Scientific Research Applications
Bis(nonanoyloxy)dioctylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of bis(nonanoyloxy)dioctylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Bis(tri-n-butyltin) oxide
- Bis(triphenyltin) oxide
- Dioctyltin dichloride
Uniqueness
Bis(nonanoyloxy)dioctylstannane is unique due to its specific combination of nonanoyloxy and dioctyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
85938-43-8 |
|---|---|
Molecular Formula |
C34H68O4Sn |
Molecular Weight |
659.6 g/mol |
IUPAC Name |
[nonanoyloxy(dioctyl)stannyl] nonanoate |
InChI |
InChI=1S/2C9H18O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9(10)11;2*1-3-5-7-8-6-4-2;/h2*2-8H2,1H3,(H,10,11);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
CNOYGLBMMNHEMH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



